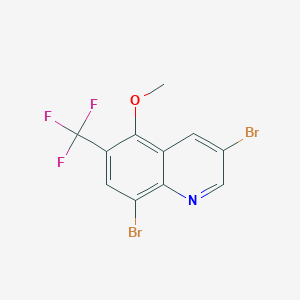

3,8-Dibromo-5-methoxy-6-(trifluoromethyl)quinoline

CAS No.:

Cat. No.: VC17552631

Molecular Formula: C11H6Br2F3NO

Molecular Weight: 384.97 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H6Br2F3NO |

|---|---|

| Molecular Weight | 384.97 g/mol |

| IUPAC Name | 3,8-dibromo-5-methoxy-6-(trifluoromethyl)quinoline |

| Standard InChI | InChI=1S/C11H6Br2F3NO/c1-18-10-6-2-5(12)4-17-9(6)8(13)3-7(10)11(14,15)16/h2-4H,1H3 |

| Standard InChI Key | SGLMYALNQYXQRU-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C2C=C(C=NC2=C(C=C1C(F)(F)F)Br)Br |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The quinoline core of 3,8-dibromo-5-methoxy-6-(trifluoromethyl)quinoline is substituted at positions 3, 5, 6, and 8. Key features include:

-

Bromine atoms at positions 3 and 8, which enhance electrophilicity and enable cross-coupling reactions.

-

A methoxy group (-OCH₃) at position 5, contributing to electron-donating effects and influencing regioselectivity in further derivatization.

-

A trifluoromethyl group (-CF₃) at position 6, which increases lipophilicity and metabolic stability .

The molecular formula is C₁₂H₇Br₂F₃NO, with a calculated molecular weight of 413.0 g/mol. The planar quinoline system facilitates π-π stacking interactions, while the -CF₃ group introduces steric bulk that may modulate binding to biological targets.

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 3,8-dibromo-5-methoxy-6-(trifluoromethyl)quinoline can be approached through sequential functionalization of a pre-formed quinoline core. Two primary strategies are inferred from related syntheses :

Strategy 1: Late-Stage Functionalization

-

Quinoline Core Formation: Construct the quinoline skeleton via cyclization reactions, such as the Skraup or Doebner-Miller synthesis.

-

Bromination: Introduce bromine atoms at positions 3 and 8 using electrophilic brominating agents (e.g., Br₂/FeBr₃).

-

Methoxy and Trifluoromethyl Incorporation: Install the -OCH₃ group via nucleophilic substitution and the -CF₃ group via transition-metal-catalyzed cross-coupling (e.g., using CF₃Cu reagents).

Strategy 2: Modular Assembly

-

Pre-functionalized Building Blocks: Start with a substituted aniline precursor containing methoxy and trifluoromethyl groups.

-

Cyclization and Bromination: Form the quinoline ring followed by regioselective bromination.

Detailed Synthetic Route (Based on Analogous Compounds)

A representative pathway, adapted from the synthesis of 3,8-dibromoquinoline derivatives , involves:

Step 1: Preparation of 5-Methoxy-6-(trifluoromethyl)aniline

-

Starting from 4-methoxy-3-(trifluoromethyl)aniline, bromination at positions 2 and 5 yields the di-brominated intermediate.

Step 2: Quinoline Formation via Cyclization

-

Treat the di-brominated aniline with 2-bromoacrolein under acidic conditions to form the quinoline core.

Step 3: Functional Group Adjustments

-

Install the methoxy group via O-methylation and the trifluoromethyl group via palladium-catalyzed coupling.

Key Challenges:

-

Regioselective bromination requires careful control of reaction conditions to avoid over-bromination.

-

The -CF₃ group’s strong electron-withdrawing nature may deactivate the ring, necessitating activated coupling partners.

Biological Activity and Applications

Antimicrobial Activity

Quinolines with halogen substituents demonstrate broad-spectrum antimicrobial effects. The -CF₃ group could improve penetration through bacterial membranes, while bromine atoms may interfere with DNA gyrase activity.

Physicochemical Optimization

-

Solubility: The -CF₃ group reduces aqueous solubility compared to hydroxyl or amino analogs. Prodrug strategies (e.g., phosphate esters) may mitigate this.

-

Metabolic Stability: Microsomal studies on related compounds show half-lives >60 minutes, suggesting favorable pharmacokinetics .

Comparative Analysis of Quinoline Derivatives

Table 1: Comparative properties of quinoline derivatives. Data extrapolated from .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume